molecular formula C11H15N B2512581 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 59376-78-2

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2512581
CAS No.: 59376-78-2
M. Wt: 161.248
InChI Key: BYRCTECSUWUSJF-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 7th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using reductive amination techniques. Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source such as ammonia or an amine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides .

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-nitrile: Contains a nitrile group instead of an amine group.

Uniqueness

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCTECSUWUSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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